1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHPOPJRBQJZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 1-(3-azido-5-fluorophenyl)cyclopropan-1-amine.
Oxidation: Formation of 1-(3-bromo-5-fluorophenyl)cyclopropan-1-imine.
Reduction: Formation of 1-(3-bromo-5-fluorophenyl)cyclopropane.
Scientific Research Applications
While the search results do not provide an extensive overview of the applications of "1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine," they do offer some insight into the uses of similar compounds and contexts in which these compounds are studied.
Similar Compounds
1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine 1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine has applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex molecules.
- Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential lead compound in drug discovery and development.
- Industry It is utilized in the production of specialty chemicals and materials.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on Antitumor Activity : A study evaluated a series of cyclopropanamines, including analogs of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine, demonstrating significant cytotoxic effects against breast cancer cells. Results indicated that structural modifications could enhance or diminish biological activity, emphasizing the importance of halogen positioning on pharmacological profiles.
Other uses
The compound this compound has application value in the field of drug synthesis and can be used as a pharmaceutical intermediate .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and the substituted phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
Key Comparisons:
- 1-(3-Bromophenyl)cyclopropanamine (CAS 546115-65-5):
1-(2-Fluorophenyl)cyclopropan-1-amine :
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine :
Table 1: Halogen-Substituted Cyclopropanamine Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine | 3-Br, 5-F | 230.06* | Dual halogenation enhances electronic effects |
| 1-(3-Bromophenyl)cyclopropanamine | 3-Br | 212.1 | Simpler halogenation pattern |
| 1-(2-Fluorophenyl)cyclopropan-1-amine | 2-F | 151.18 | Ortho-substitution introduces steric effects |
| 2-(3-Bromophenyl)cyclopropan-1-amine | 3-Br (cyclopropane C2) | 212.09 | Substituent position on cyclopropane alters strain |
*Calculated based on molecular formula C₉H₈BrFN.
Cyclopropane vs. Non-Cyclopropane Backbones
1-(3-Bromo-5-fluorophenyl)propan-1-amine :
- 1-(Difluoromethyl)cyclopropan-1-amine Derivatives: Example: tert-Butyl (S)-4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate. Difluoromethyl groups enhance metabolic stability and lipophilicity .
Table 2: Impact of Backbone Rigidity
| Compound Name | Backbone | Molecular Weight (g/mol) | Functional Impact |
|---|---|---|---|
| This compound | Cyclopropane | 230.06 | Rigidity enhances binding |
| 1-(3-Bromo-5-fluorophenyl)propan-1-amine | Propane | 232.09 | Flexibility reduces selectivity |
Salts and Derivatives
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride :
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride :
Table 3: Salt and Functional Group Modifications
| Compound Name | Salt/Functional Group | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| This compound | Free amine | 230.06 | Base compound for derivatization |
| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | Hydrochloride | 248.55 | Enhanced solubility |
| 1-(Trifluoromethyl)cyclopropan-1-amine HCl | Trifluoromethyl | 175.57 | Increased metabolic resistance |
Biological Activity
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10BrF
- CAS Number : 1260841-36-8
- Molecular Weight : 227.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
Pharmacological Effects
This compound has been evaluated for several pharmacological effects, including:
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
- Dopaminergic Activity : It has been studied for its potential role as a dopamine receptor antagonist/partial agonist, particularly at the D3 receptor subtype, which may help in treating conditions like addiction and depression .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Cytotoxicity Assays : In vitro tests have shown that it can inhibit cell proliferation in cancer cell lines, indicating potential anti-cancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the key synthetic routes for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropanation of a pre-functionalized aromatic precursor. For example, halogenated phenylcyclopropylamines are often prepared through [2+1] cycloaddition reactions using diazo compounds or via nucleophilic substitution on cyclopropane intermediates. Evidence from analogous compounds (e.g., 1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine) suggests using sodium methoxide in methanol to deprotect intermediates or hydrogen chloride for acid-catalyzed cyclization . Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometry of reducing agents like lithium aluminum hydride (LiAlH₄) for amine group stabilization. Yields typically range from 40–75%, depending on steric hindrance from substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopropane ring (e.g., characteristic δ 1.2–2.5 ppm for cyclopropane protons) and substituent positions. Coupling constants (e.g., Hz for adjacent cyclopropane protons) help distinguish cis/trans isomerism .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₈BrFN ≈ 230–232 Da) and isotopic patterns for bromine (1:1 ratio for Br/Br) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) .
Advanced Research Questions
Q. How can researchers optimize the cyclopropanation step to minimize ring strain and side reactions?
- Methodological Answer : Cyclopropane rings are inherently strained, leading to potential ring-opening under harsh conditions. To mitigate this:
- Use mild, anhydrous conditions (e.g., THF or DCM) and low temperatures (0–5°C) during cyclopropanation .
- Stabilize intermediates with electron-withdrawing groups (e.g., bromine/fluorine) to reduce electrophilic aromatic substitution side reactions. Computational modeling (DFT) can predict regioselectivity and transition-state energies .
- Monitor reaction progress via TLC or in-situ IR spectroscopy to detect premature ring-opening products .
Q. How should researchers resolve discrepancies in purity assessments between HPLC and 1^11H NMR?
- Methodological Answer : Contradictions often arise due to residual solvents (e.g., DMSO in NMR) or UV-inactive impurities in HPLC. To resolve:
- Cross-Validation : Use multiple techniques (e.g., HPLC-MS for impurity identification, F NMR to quantify fluorinated byproducts) .
- Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .
- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., salts) that evade HPLC/NMR .
Q. What strategies are effective for functionalizing the amine group while preserving the cyclopropane ring?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during subsequent reactions (e.g., Suzuki coupling for aryl functionalization). Deprotect with HCl/dioxane or catalytic hydrogenation .
- Schiff Base Formation : React with aldehydes/ketones to form imines, enabling further nucleophilic additions without ring strain .
- Kinetic Control : Prioritize low-temperature reactions (<0°C) to avoid ring-opening during amidation or sulfonylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
